Levodopa

Description

Historical Context of Levodopa Discovery and Therapeutic Application

The journey of this compound from laboratory synthesis and natural isolation to its pivotal role in treating Parkinson's disease is marked by key scientific discoveries and clinical advancements.

Early Isolation and Synthesis

The synthesis and isolation of this compound date back to the early 20th century. Casimir Funk first synthesized D,L-dopa in the laboratory in 1911. karger.comnih.gov Two years later, in 1913, Marcus Guggenheim successfully isolated L-dopa from the seedlings of the Vicia faba plant (broad bean). wikipedia.orgkarger.comnih.govhenryford.comnih.gov Initially, both Funk and Guggenheim hypothesized that dopa might be a precursor to adrenaline. karger.comnih.gov Guggenheim's early self-experimentation with a 2.5 g dose of this compound primarily resulted in nausea and vomiting, leading him to initially believe the compound was inactive. karger.comhenryford.comwikipedia.org However, investigations in the late 1920s and early 1930s revealed that this compound possessed biological activity, inducing effects such as hyperglycemia and hypotension in rabbits. karger.com

Pioneering Research on Dopamine (B1211576) and Parkinsonian Syndromes

A turning point in understanding this compound's significance came with the discovery of dopa decarboxylase (DDC) in mammalian tissue in 1938. karger.comnih.govresearchgate.net This enzyme was found to convert L-dopa into biologically active amines, focusing research on this compound's role as a precursor to catecholamines, including dopamine. karger.comnih.gov Dopamine was identified in the brains of several species in the late 1950s. karger.com

Crucial pioneering research in the 1950s by Swedish scientist Arvid Carlsson demonstrated the link between dopamine depletion and motor deficits resembling parkinsonism. nih.govwikipedia.orgdavisphinneyfoundation.orgscienceofparkinsons.comnih.govaltoida.com Carlsson showed that administering this compound could reverse the motor symptoms induced by reserpine (B192253) in animals, indicating that the effect was specific to this compound and dopamine. wikipedia.orgscienceofparkinsons.comnih.gov This work, for which Carlsson later shared the Nobel Prize in Physiology or Medicine in 2000, was fundamental in establishing the role of dopamine in movement control. nih.govwikipedia.orgnih.govparkinson.org

In the late 1950s and early 1960s, Oleh Hornykiewicz and his colleagues made the critical discovery of severely reduced levels of dopamine in the striatum of postmortem brains from patients with Parkinson's disease. wikipedia.orgresearchgate.netscienceofparkinsons.comparkinson.orgneurology.orgnih.gov This finding provided a strong neurochemical basis for the observed motor symptoms in Parkinson's disease and suggested the potential for dopamine replacement therapy. researchgate.netnih.gov

Milestones in Clinical Application and Approval

Following the discoveries regarding dopamine deficiency in Parkinson's disease, the first clinical trials with this compound were conducted. In 1961, Oleh Hornykiewicz and Walther Birkmayer administered intravenous this compound to patients with parkinsonism, observing dramatic, albeit temporary, improvements in akinesia. wikipedia.orgresearchgate.netneurology.orgnews-medical.net

Significant breakthroughs in oral this compound therapy were achieved by George Cotzias and colleagues in the late 1960s. karger.comnih.govresearchgate.netscienceofparkinsons.comneurology.org They demonstrated that high-dose oral administration of this compound could produce marked and sustained improvement in the symptoms of severely disabled Parkinson's patients. karger.comnih.govneurology.org This work, published in 1967, was revolutionary and paved the way for this compound to become a standard treatment. nih.govneurology.org

The efficacy of this compound was further supported by the first double-blind, placebo-controlled study conducted by Yahr et al. in 1969, which confirmed its effectiveness in improving key parkinsonian symptoms like akinesia, tremor, and rigidity. karger.comnih.gov

Based on these compelling clinical results, the U.S. Food and Drug Administration (FDA) approved this compound as a treatment for Parkinson's disease in 1970. karger.comwikipedia.orgresearchgate.netdavisphinneyfoundation.orgscienceofparkinsons.com The introduction of this compound marked a new era in the management of Parkinson's disease, significantly improving the lives of many patients. nih.gov Further advancements included the development of combination therapies with peripheral dopa decarboxylase inhibitors like carbidopa, which became commercially available in 1975, to enhance the amount of this compound reaching the brain and reduce peripheral side effects. karger.comneurology.orgwikipedia.orgpatsnap.comnih.gov

Neurobiological Significance of this compound as a Dopamine Precursor

This compound's primary neurobiological significance lies in its role as the immediate metabolic precursor to dopamine. In the brain, this compound is converted into dopamine through the action of the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa decarboxylase (DDC). drugbank.comphysio-pedia.comwikipedia.orgpatsnap.com This conversion primarily occurs within the remaining dopaminergic neurons in the substantia nigra and their terminals in the striatum in the early stages of Parkinson's disease. nih.govfrontiersin.org

Unlike dopamine, which cannot efficiently cross the blood-brain barrier (BBB) due to its chemical structure, this compound is actively transported across the BBB via the large neutral amino acid transporter (LAT) system. drugbank.comphysio-pedia.comhenryford.compatsnap.com Once inside the brain, it can be decarboxylated to synthesize dopamine, thereby helping to replenish the depleted dopamine levels in the striatum characteristic of Parkinson's disease. drugbank.comnih.govphysio-pedia.comapdaparkinson.orgpatsnap.comfrontiersin.orgyoutube.comresearchluxembourg.org This supplemental dopamine can then bind to postsynaptic dopaminergic receptors, compensating for the loss of endogenous dopamine and alleviating motor symptoms. drugbank.comnih.gov

While the conversion to dopamine in dopaminergic neurons is the primary mechanism, research also suggests that in later stages of Parkinson's disease, as dopaminergic neurons degenerate, other neurons, such as serotonergic neurons, can also take up this compound and convert it to dopamine. wikipedia.orgnih.govfrontiersin.org This conversion in non-dopaminergic neurons may contribute to both therapeutic effects and some motor complications observed with chronic this compound therapy. wikipedia.orgnih.govfrontiersin.org

Beyond its role solely as a dopamine precursor, some research suggests that this compound itself may possess neurotransmitter or neuromodulator properties in the central nervous system, potentially exerting direct effects on neuronal activity. youtube.comnih.govroutledge.com However, its predominant therapeutic action in Parkinson's disease is attributed to its conversion to dopamine. drugbank.comphysio-pedia.comkarger.compatsnap.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

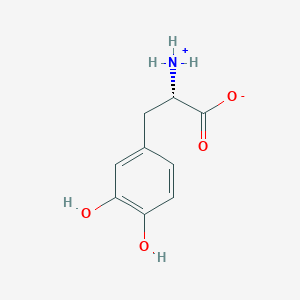

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRDQBEARUVNC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Record name | L-DOPA | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/L-DOPA | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65170-01-6 | |

| Record name | L-Tyrosine, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65170-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023209 | |

| Record name | Levodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white odorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Levodopa | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5mM, Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate, In water, 5,000 mg/l @ 20 °C, 5.0 mg/mL | |

| Record name | Levodopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVODOPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless to white crystals or crystalline powder; needles from water | |

CAS No. |

59-92-7 | |

| Record name | DOPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levodopa [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | levodopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | levodopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levodopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVODOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46627O600J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVODOPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284-286 °C, 285 °C | |

| Record name | Levodopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVODOPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Neurophysiological Mechanisms of Levodopa Action

Central Nervous System Conversion to Dopamine (B1211576)

Upon crossing the blood-brain barrier, a feat dopamine itself cannot achieve, levodopa undergoes a crucial transformation into dopamine. youtube.comnih.gov This conversion is the primary step in its therapeutic action and involves specific enzymes and neuronal populations.

Aromatic L-Amino Acid Decarboxylase (AADC) Activity in Brain

The conversion of this compound to dopamine is catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase. nih.govnih.gov This enzyme is widely distributed throughout the brain. In the context of a healthy brain, AADC in dopaminergic neurons is the primary site of this conversion. frontiersin.org However, the expression and activity of AADC are not limited to these neurons. Research has shown that AADC is highly expressed in the substantia nigra, a key area for motor control. medrxiv.org Studies have also indicated that in conditions with depleted dopaminergic neurons, the activity of AADC in other cell types becomes increasingly significant. nih.gov Interestingly, some research suggests that treatment with this compound in combination with peripheral decarboxylase inhibitors can lead to an increase in AADC enzyme activity. nih.gov

Role of Serotonergic Neurons in this compound-Derived Dopamine Release

In states of significant dopamine neuron degeneration, serotonergic neurons play a crucial role in the therapeutic effects of this compound. frontiersin.orgfrontiersin.org These neurons possess the necessary enzymatic machinery, including AADC, to convert exogenous this compound into dopamine. nih.govnih.gov This newly synthesized dopamine can then be released from serotonergic terminals, acting as a "false neurotransmitter". nih.govfrontiersin.orgmdpi.com

However, this process is not without its complexities. Serotonergic neurons lack the autoregulatory feedback mechanisms, such as dopamine D2 receptors, that are present in dopaminergic neurons. frontiersin.orgnih.gov This absence of negative feedback can lead to an uncontrolled and pulsatile release of dopamine from serotonergic terminals, which is thought to contribute to the development of motor complications. frontiersin.orgnih.gov Studies in animal models have demonstrated that the depletion of serotonin (B10506) significantly reduces the amount of extracellular dopamine derived from this compound. nih.gov

Vesicular Monoamine Transporter-2 (VMAT-2) in Dopamine Storage

Once synthesized, dopamine is packaged into synaptic vesicles for storage and subsequent release. This process is mediated by the Vesicular Monoamine Transporter-2 (VMAT-2). frontiersin.orgnih.gov VMAT-2 is an essential protein located on the membrane of synaptic vesicles that actively transports monoamines, including dopamine, from the cytoplasm into the vesicle. nih.govnih.gov This sequestration of dopamine into vesicles is critical not only for its regulated release during neurotransmission but also for protecting the neuron from the potentially toxic effects of cytosolic dopamine. nih.gov

Research has shown that VMAT-2 levels can influence the efficacy of this compound. nih.gov Higher levels of VMAT-2 are associated with an increased capacity for dopamine storage and release, and can offer protection against neurotoxic insults. nih.govoup.com Conversely, reduced VMAT-2 function leads to decreased dopamine storage and can exacerbate neuronal vulnerability. nih.gov Therefore, the efficiency of VMAT-2 plays a significant role in modulating the therapeutic effects of this compound-derived dopamine. nih.gov

Dopamine Receptor Modulation and Postsynaptic Effects

The ultimate effect of this compound is mediated by the interaction of its derivative, dopamine, with postsynaptic dopamine receptors. Once released into the synaptic cleft, dopamine binds to and activates these receptors, thereby transmitting the intended signal. There are several subtypes of dopamine receptors, broadly classified into the D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which are G-protein coupled receptors. nih.gov

The activation of these receptors by dopamine derived from this compound leads to a cascade of intracellular signaling events that ultimately modulate neuronal excitability and gene expression. The therapeutic effects on motor control are largely attributed to the stimulation of D2 receptors in the striatum. neurology.org However, the pulsatile stimulation of these receptors, resulting from the pharmacokinetics of this compound and the non-physiological release from serotonergic neurons, is implicated in the development of long-term motor complications. researchgate.net Studies using positron emission tomography (PET) with [11C]raclopride, a D2 receptor antagonist, have shown that this compound administration leads to a significant increase in synaptic dopamine levels, which correlates with the progression of the underlying disease. oup.comnih.gov Furthermore, long-term this compound administration can lead to changes in dopamine receptor expression, such as an induction of D3 receptor expression, which may contribute to behavioral sensitization. pnas.org

Influence on Neurotransmitter Systems Beyond Dopamine

The neurochemical effects of this compound are not confined solely to the dopaminergic system. The increased levels of dopamine can influence other neurotransmitter systems, leading to a broader spectrum of physiological and, in some cases, pathological effects.

Interactions with Glutamatergic Systems

The interplay between the dopaminergic and glutamatergic systems is crucial for normal brain function, particularly in the basal ganglia. Dopamine modulates glutamatergic transmission, and disruptions in this balance are implicated in various neurological disorders. This compound-induced increases in dopamine can significantly impact glutamatergic signaling. frontiersin.org

Abnormalities in glutamate (B1630785) transmission are thought to be a key factor in the development of this compound-induced dyskinesias. medcentral.com The overstimulation of dopamine receptors can lead to a state of overactive glutamatergic transmission within the striatum. medcentral.com This has led to the exploration of glutamatergic modulators as a therapeutic strategy to mitigate these motor complications. For instance, amantadine (B194251), a drug with N-methyl-D-aspartate (NMDA) receptor antagonist properties, is used to treat this compound-induced dyskinesia, highlighting the clinical relevance of the dopamine-glutamate interaction. nih.govresearchgate.net

Modulation of Serotonergic Pathways

This compound administration significantly modulates the serotonergic system. In advanced stages of Parkinson's disease, as dopaminergic terminals degenerate, serotonergic neurons play a crucial role in the effects of this compound. frontiersin.org These neurons can take up this compound and convert it into dopamine via the enzyme aromatic L-amino acid decarboxylase (AADC). frontiersin.org This leads to the storage and subsequent release of dopamine from serotonergic terminals as a "false neurotransmitter". frontiersin.orgduke.edu This ectopic release of dopamine is unregulated and does not mimic the physiological, synaptic release from dopaminergic neurons, contributing to fluctuations in striatal dopamine levels. duke.edunih.gov

The dense projection of serotonin (5HT) neurons from the dorsal raphe nucleus to the striatum means that during a dose of this compound, these neurons can release a substantial pulse of dopamine. duke.edu This process is a key factor in both the therapeutic action of this compound and the development of motor complications. frontiersin.org Evidence from animal and human studies indicates that this non-physiological release of dopamine from serotonergic terminals is a significant contributor to this compound-induced dyskinesias (LIDs). frontiersin.org Long-term exposure to this compound may also have toxic effects on serotonergic cells, potentially leading to a reduction in serotonin concentration and further exacerbating dyskinesia. nih.gov The interaction is complex, as activation of 5-HT1A receptors on serotonergic neurons can decrease their activity, thereby modulating this compound metabolism and its effects. nih.gov

Effects on Noradrenergic and Adrenergic Systems

This compound serves as a metabolic precursor not only for dopamine but also for norepinephrine (B1679862) (noradrenaline) and epinephrine (B1671497) (adrenaline). nih.govfrontiersin.org Its decarboxylation in the periphery can lead to increased blood levels of dopamine, norepinephrine, and epinephrine, which in turn activate alpha and beta-adrenergic receptors. nih.gov The noradrenergic system is thought to participate in the therapeutic and adverse effects of this compound. frontiersin.org

Research indicates that drugs acting on the noradrenergic system can modulate this compound-induced dyskinesia (LID). nih.gov For instance, the alpha-2 adrenoreceptor antagonist idazoxan (B1206943) has been shown to significantly reduce LID in both primate models and patients. nih.gov This suggests that the blockade of noradrenaline action, which can be synthesized from this compound, may be a mechanism to alleviate these motor complications. nih.gov The relationship is not straightforward; studies in animal models have shown varied effects of this compound on norepinephrine tissue concentrations, with results depending on the dose, duration of treatment, and brain region studied. frontiersin.org Furthermore, the release of serotonin is also under noradrenergic influence, mediated by α1-adrenergic receptors, highlighting the intricate interplay between these neurotransmitter systems in response to this compound. frontiersin.org

Kynurenine (B1673888) Pathway Interactions

This compound treatment can affect the metabolism of tryptophan via the kynurenine pathway, and alterations in this pathway may influence glutamatergic transmission. nih.gov The kynurenine pathway is responsible for the metabolism of over 95% of tryptophan, leading to the production of several neuroactive metabolites. mdpi.com Imbalances in these metabolites are associated with neurodegenerative processes. mdpi.comle.ac.uk

Studies have specifically investigated the link between this compound, the kynurenine pathway, and L-DOPA-induced dyskinesia (LID). nih.govnih.gov In patients with LID, a significant, approximately fourfold increase in the 3-hydroxykynurenine/kynurenic acid ratio has been observed in plasma. nih.gov 3-hydroxykynurenine is a neurotoxic free-radical generator, while kynurenic acid is considered neuroprotective. mdpi.com This altered ratio suggests a metabolic shift that could contribute to the pathophysiology of LID. nih.gov Additionally, levels of anthranilic acid were found to be decreased in both plasma and cerebrospinal fluid of patients with dyskinesia. nih.gov These findings point to the potential of the 3-hydroxykynurenine/kynurenic acid ratio as a biomarker for LID. nih.gov

This compound's Role in Neuroplasticity

Synaptic Plasticity Alterations

This compound plays a critical role in modulating synaptic plasticity, particularly in the corticostriatal pathways. In the dopamine-depleted state, key forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), are impaired. nih.gov this compound treatment can restore these physiological forms of synaptic plasticity, which is believed to be a core mechanism of its therapeutic benefit. nih.gov For example, short-term this compound administration has been shown to enable the recovery of both LTP and LTD in animal models. researchgate.net

However, the nature of this compound's effect on synaptic plasticity is complex and depends on the duration of treatment. While acute or short-term treatment can normalize plasticity, chronic administration can lead to aberrant forms of plasticity associated with motor complications. nih.govresearchgate.net Studies have found that this compound can enhance synaptic plasticity at the output of the basal ganglia, specifically in the substantia nigra pars reticulata. oup.com This modulation of activity-dependent synaptic plasticity is crucial for motor control and is significantly altered by both the disease state and this compound therapy. oup.com

Corticostriatal Circuitry Remodeling

This compound administration induces significant remodeling of corticostriatal and related motor circuits. Neuroimaging studies have demonstrated that this compound can partially normalize abnormal functional connectivity within the basal ganglia motor circuit. frontiersin.org For instance, this compound has been shown to increase resting-state functional connectivity between the caudate and the right parietal cortex, a connection that contributes to better working memory performance. nih.gov This suggests this compound can strengthen compensatory cortical networks. nih.gov

The drug also influences connectivity between cortical motor areas. In tremor-dominant patients, this compound can shift the influence of the supplementary motor area (SMA) on the primary motor cortex (M1) from inhibitory to facilitatory. medrxiv.org This change in cortico-cortical connectivity is associated with tremor severity, indicating a direct impact on the neural circuits underlying specific motor symptoms. medrxiv.org The pulsatile, non-physiological manner of dopamine replacement with this compound can perturb normal motor control mechanisms, eventually resulting in the remodeling of neuronal pathways and producing long-lasting changes. nih.gov

Maladaptive Plasticity in Response to Chronic Administration

Chronic administration of this compound can lead to maladaptive plasticity, a state of aberrant neural changes that underlies the development of adverse effects, most notably this compound-induced dyskinesias (LIDs). nih.govnih.gov This condition is characterized by a loss of homeostatic synaptic mechanisms. cnr.it For example, in animal models that develop dyskinesia after long-term this compound treatment, there is a characteristic loss of synaptic depotentiation, which is the ability to reverse previously induced LTP. nih.govresearchgate.net

This maladaptive plasticity involves both functional and structural changes. Chronic this compound can cause aberrant structural plasticity in the dendrites and spines of striatal medium spiny neurons. nih.gov The non-physiological, pulsatile stimulation of dopamine receptors is thought to trigger these changes, leading to altered glutamatergic and dopaminergic transmission. nih.govnih.gov The development of LIDs is associated with the impairment of bidirectional synaptic plasticity in the striatum. nih.gov Essentially, the same mechanisms of plasticity that this compound initially restores for therapeutic benefit can become dysregulated with long-term use, leading to debilitating side effects. nih.gov

Data Tables

Table 1: this compound's Effect on Kynurenine Pathway Metabolites in Patients with Dyskinesia

| Metabolite/Ratio | Change in Patients with LID | Fluid |

| 3-hydroxykynurenine/kynurenic acid ratio | ~4x Increase | Plasma |

| Anthranilic acid | Decrease | Plasma & CSF |

| 5-Hydroxytryptophan | 2x Increase | Not Specified |

| Data sourced from reference nih.gov |

Table 2: Effects of this compound on Corticostriatal Synaptic Plasticity

| Treatment Duration | Effect on Plasticity | Associated Outcome |

| Short-term (e.g., 3 days) | Recovery of LTP and LTD | Improved motor function |

| Long-term (e.g., 21 days) | Loss of LTD and depotentiation | Dyskinesia |

| Data sourced from reference researchgate.net |

Antioxidant and Oxidative Stress Mechanisms

This compound's interaction with the cellular environment is complex, involving a delicate balance between pro-oxidant and antioxidant effects. The compound's metabolism and auto-oxidation can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress. However, emerging evidence suggests that this compound may also modulate the cell's endogenous antioxidant defense systems.

Free Radical Formation and Apoptosis Induction

The chemical structure of this compound makes it susceptible to auto-oxidation, a process that generates several harmful free radical species. This reaction is a significant contributor to the in vitro toxicity observed in various cell cultures. The primary free radicals produced during this compound's auto-oxidation include superoxide (B77818) anions, hydrogen peroxide, and highly reactive hydroxyl radicals. researchgate.net The metabolic pathway of this compound to melanin (B1238610) can also produce semiquinones and quinones, which are also considered toxic. researchgate.net

This cascade of free radical formation can overwhelm the cell's antioxidant capacity, leading to a state of oxidative stress. Elevated oxidative stress is a key factor in cellular damage and can trigger apoptosis, a programmed cell death pathway. researchgate.net Studies on cultured neurons have demonstrated that exposure to this compound can induce the characteristic morphological and biochemical hallmarks of apoptosis. These include cell shrinkage, membrane blebbing, and fragmentation of the nucleus and DNA. researchgate.netresearchgate.net The apoptotic process initiated by this compound is believed to be mediated by these auto-oxidation-derived reactive species, as the presence of antioxidants can inhibit this programmed cell death. researchgate.net

It is important to note that while the in vitro evidence for this compound-induced toxicity and apoptosis is substantial, there is no conclusive evidence to suggest that it damages dopaminergic neurons in the substantia nigra of Parkinson's disease patients in vivo. researchgate.net

| Reactive Species from this compound Auto-oxidation | Cellular Consequence |

| Superoxide Radicals | Contribute to oxidative stress |

| Hydrogen Peroxide | Can lead to the formation of more reactive species |

| Hydroxyl Radicals | Highly reactive and damaging to cellular components |

| Semiquinones and Quinones | Associated with the dopa-melanin metabolic route and toxicity |

Role in Modulating the ROS-Nrf2-GSH Pathway

The cellular response to oxidative stress is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of numerous antioxidant genes. nih.gov This activation leads to the transcription of a battery of cytoprotective genes involved in detoxification, ROS scavenging, and the maintenance of glutathione (B108866) homeostasis. nih.gov

Glutathione (GSH) is a critical intracellular antioxidant, and its synthesis is a key component of the Nrf2-mediated antioxidant response. mdpi.com The relationship between this compound and the ROS-Nrf2-GSH pathway is multifaceted. On one hand, the oxidative stress induced by this compound can potentially activate this protective pathway. Research indicates that the mild oxidative stress resulting from auto-oxidizable compounds, including this compound, can lead to an up-regulation of GSH levels in certain cell types, such as mixed cultures of neurons and glia. nih.gov This suggests a compensatory mechanism where the initial pro-oxidant effect of this compound triggers an enhanced antioxidant defense.

Conversely, some studies have reported a decrease in cysteine, a precursor for GSH synthesis, in plasma following this compound administration, which may imply an increased utilization of cysteine for GSH production to counteract oxidative stress. The modulation of the ROS-Nrf2-GSH pathway by this compound appears to be a complex interplay between inducing a mild oxidative challenge and stimulating the cell's inherent protective mechanisms. A preprint study has suggested that this compound may prevent oxidative damage by modulating the ROS-Nrf2-GSH pathway. researchgate.net

| Component of the Pathway | Function | Potential Modulation by this compound |

| ROS (Reactive Oxygen Species) | Cellular signaling molecules at low levels; cause damage at high levels. | This compound auto-oxidation can increase ROS levels. |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Master regulator of the antioxidant response. | Potentially activated by this compound-induced oxidative stress. |

| GSH (Glutathione) | A major intracellular antioxidant. | Levels may be up-regulated in response to this compound. |

Molecular and Cellular Research on Levodopa Pharmacodynamics

Genetic Factors Influencing Levodopa Response

The response to this compound treatment exhibits significant inter-individual variability, and genetic factors are increasingly recognized as contributors to this heterogeneity. Studies have investigated the association between polymorphisms in genes involved in dopamine (B1211576) metabolism and transport, and the clinical response to this compound, including the risk of developing this compound-induced dyskinesia (LID).

Polymorphisms in genes encoding enzymes involved in this compound and dopamine metabolism, such as catechol-O-methyltransferase (COMT) and monoamine oxidase B (MAO-B), have been examined for their influence on this compound response. Some studies suggest that variants in MAOB and COMT genes may be associated with the chronic this compound doses used in PD patients. easp.esresearchgate.net The COMT Val158Met polymorphism, for instance, has been shown to influence the acute response to entacapone (B1671355), a COMT inhibitor, although the response to chronic COMT inhibitor administration did not differ based on this genotype. easp.es

Genes related to dopamine transport and signaling also play a role. Polymorphisms in the dopamine transporter gene (SLC6A3) have been linked to the acute effect of this compound in some studies. easp.es While one study did not find a significant association between SLC6A3 and motor response, a post-hoc analysis of a clinical trial in PD patients with deep brain stimulation revealed associations with the peak of the motor response after an acute this compound challenge. easp.es

More broadly, studies have investigated variants in genes encoding dopamine receptors (DRD1, DRD2, and DRD3) and brain-derived neurotrophic factor (BDNF) in relation to LID risk. frontiersin.orgnih.gov While some studies have reported associations between common variations in DRD2, COMT, MAOA, BDNF, SLC6A3, and ADORA2A loci and the risk of developing LID, the genetic basis of LID remains an area of active exploration with some contrasting results reported. frontiersin.orgnih.gov Recent exome-wide association studies have identified variants in MAD2L2 and MAP7 loci associated with LID, and replicated the association of the opioid receptor gene OPRM1. nih.gov

Genetic factors, alongside non-genetic factors such as age at onset, gender, and disease duration, contribute to the susceptibility of developing motor complications in response to chronic this compound exposure. easp.esfrontiersin.orgnih.gov

This compound and Gene Expression Modulation

This compound treatment can induce changes in gene expression, particularly in the striatum, a brain region significantly affected in PD. These changes are thought to contribute to both the therapeutic effects and the development of motor complications like LID.

Studies in animal models of PD, such as the 6-hydroxydopamine (6-OHDA) lesioned rodent model, have revealed that this compound can modulate gene expression in striatal neurons. frontiersin.org Specifically, research using translating ribosome affinity purification (TRAP) in a mouse model of LID identified distinct cell-type-specific gene expression changes in subclasses of striatal spiny projection neurons (SPNs) following dopamine depletion and chronic this compound treatment. pnas.org This research found that several hundred genes showed expression levels correlated with this compound dose, particularly in direct pathway SPNs. pnas.org These dose-dependent changes were not observed in indirect pathway SPNs. pnas.org Pathway analysis of the genes altered in indirect pathway SPNs by high doses of this compound revealed connections to Kit receptor signaling, IL-3 signaling, and ErbB signaling. pnas.org

Chronic this compound treatment has been shown to lead to profound alterations in signaling pathways involving CREB, AP-1, and ERK in the direct pathway, with many associated genes correlating with the this compound dose. frontiersin.org Despite some homeostatic adaptations, AP-1-dependent gene expression remains highly dysregulated in direct pathway SPNs upon chronic this compound treatment. pnas.org

Studies have also examined gene expression changes in other brain regions, such as the frontal cortex. RNA-Seq analysis in rats with unilateral lesions of dopaminergic neurons followed by this compound treatment revealed changes in the abundance of transcripts for a number of genes. nih.gov These changes were observed bilaterally, even though the lesion was unilateral, and appeared to affect not only neurons but also immune or endothelial cells. nih.gov Comparisons with databases of drug-induced gene expression signatures indicated that some of the observed response is a common pattern activated by multiple drugs. nih.gov

Furthermore, this compound has been found to influence the expression of specific genes like pleiotrophin (B1180697) (PTN), which is increased in the striatum after nigrostriatal lesions and chronic this compound therapy in rat models. researchgate.net PTN is thought to play a role in nigrostriatal system development and compensatory mechanisms in PD. researchgate.net

Impact on Mitochondrial Function

In vitro studies using neuronal cells have shown that this compound can interfere with mitochondrial metabolism. tu-braunschweig.denih.gov Under oxygen tensions comparable to those in the mammalian brain, this compound has been demonstrated to reprogram mitochondrial metabolism, reduce oxidative phosphorylation, depolarize the mitochondrial membrane, induce reductive glutamine metabolism, and deplete the NADH pool. nih.gov These metabolic changes can occur independently of reactive oxygen radicals and may contribute to this compound side effects. tu-braunschweig.denih.gov

Further research has explored the mechanisms underlying this compound's impact on mitochondria. One proposed mechanism involves the misincorporation of this compound into proteins in place of L-tyrosine, leading to protein misfolding and proteotoxic stress, which can then cause mitochondrial dysfunction. nih.gov Studies using human neuroblastoma cells showed that even in the presence of antioxidants, this compound treatment led to deleterious changes in mitochondrial morphology and a marked decline in mitochondrial function. nih.gov This effect was not observed with D-DOPA, supporting the idea that misincorporation contributes to the cytotoxic effects. nih.gov

In addition to neuronal cells, studies on esophageal squamous cell carcinoma (ESCC) cells have also shown that this compound can inhibit mitochondrial function. frontiersin.org Proteomics analysis revealed that this compound downregulated pathways including oxidative phosphorylation, and suppressed mitochondrial activity, leading to decreased mitochondrial membrane potential and changes in mitochondrial morphology. frontiersin.org

This compound's Interaction with Iron Metabolism and Neurodegeneration

Iron dysregulation is increasingly recognized as a contributing factor to neurodegeneration in PD, and research suggests a complex interaction between this compound and iron metabolism. Long-term this compound use has been associated with iron accumulation in the brain, a phenomenon linked to neurodegeneration. biorxiv.orgresearchgate.netnih.gov

This compound can directly interact with metal ions such as iron through chelation, forming stable ring compounds that are ultimately excreted. medicationsandnutrition.com While this can reduce the availability of both this compound and iron for their respective biological functions, the long-term implications of this interaction on iron homeostasis in the brain are significant.

Studies using deep machine learning and proteome-wide target identification have suggested that this compound may influence critical iron-related pathways by interacting with iron transporters and modulating pathways such as the response of EIF2AK1 to heme deficiency, heme signaling, and ABC-family protein-mediated transport. biorxiv.orgresearchgate.netnih.gov For example, this compound is predicted to interact with SLC22A17, which may enhance cellular iron uptake by binding the 24p3/siderophore complex, potentially contributing to iron accumulation. biorxiv.org

The interaction of this compound with solute carriers like SLC22A1 is noteworthy due to its structural similarity to related compounds that interact with organic cation transporters, which can overlap with iron metabolism pathways. biorxiv.org Through these pathways, this compound may influence how cells manage iron availability, storage, and detoxification, which is particularly relevant in neurodegenerative conditions where both iron dysregulation and oxidative stress are factors. biorxiv.org

Furthermore, research suggests that this compound and the protein siderocalin can combine in the presence of iron to create a complex that may lead to cellular iron overload. ajmc.com This overload can result in an imbalance between free radicals and antioxidants, as well as neuroinflammation, potentially triggering dyskinesia and fluctuations in mobility. ajmc.com Ongoing studies are examining whether continuous this compound administration in animal models of PD is associated with increased iron accumulation in dopaminergic neurons and if this accumulation depends on this compound binding to siderocalin. ajmc.com

The interaction between dopamine and iron homeostasis has also been explored in the context of mitochondrial fitness. Studies have investigated the effect of dopamine on iron homeostasis, mitochondrial function, and ROS production in neuronal cell models, providing evidence for this interplay. biorxiv.org

Autophagy Modulation in this compound-Induced Dysfunctions

Autophagy, a cellular process for degrading and recycling damaged organelles and misfolded proteins, plays a crucial role in neuronal homeostasis and is often impaired in neurodegenerative diseases like PD. Research suggests that this compound, particularly in the context of LID, may modulate autophagy.

The pathogenesis of LID is not fully understood, but recent studies have suggested the involvement of autophagy. nih.gov Chronic this compound treatment has been shown to impact autophagic pathways. For instance, in a rat model of LID, chronic this compound treatment reduced AMPK phosphorylation, impaired autophagosome-lysosomal fusion, and caused the accumulation of ΔFosB in the striatum. nih.gov ΔFosB, a transcription factor, accumulates in response to chronic dopaminergic stimulation and is considered a crucial player in LID pathogenesis due to its resistance to proteasomal degradation and prolonged effects on gene transcription. nih.govresearchgate.net

Modulating the AMPK-mediated autophagy pathway has shown potential in improving LID. Studies have demonstrated that activating this pathway, for example, using metformin, could promote ΔFosB degradation and thus attenuate the development of LID in animal models. nih.gov These findings highlight the importance of autophagy in maintaining protein homeostasis and suggest that modulating autophagic pathways could be a strategy for developing new treatments for dyskinesia. nih.govresearchgate.net

This compound has also been shown to impair lysosomal function in sensory neurons in vitro. biorxiv.org High-dose this compound reduced lysosomal content and the proportion of acidic lysosomes, suggesting that this compound may contribute to peripheral neuronal dysfunction and exacerbate lysosomal impairment. biorxiv.org Lysosomal impairment is well-established in PD and is linked to the degradation of alpha-synuclein (B15492655). biorxiv.org

While the direct impact of this compound on autophagy is an active area of research, the broader context of autophagy dysfunction in PD and the potential of autophagy-enhancing agents as therapeutic strategies are also being explored. d-nb.info

Protein Binding and Molecular Interactions

This compound interacts with various proteins, influencing its distribution, metabolism, and cellular effects. Understanding these molecular interactions is crucial for comprehending its pharmacodynamics.

One significant interaction is the binding of this compound to plasma proteins, such as human serum albumin (HSA). In vitro studies using spectroscopic and molecular modeling methods have investigated the binding interaction between this compound and HSA under simulated physiological conditions. nih.govresearchgate.net These studies revealed that this compound binds to HSA, causing fluorescence emission quenching through a static quenching procedure. nih.govresearchgate.net The binding constant obtained suggests a moderate affinity. nih.govresearchgate.net

Further analysis indicated that this compound binds specifically to site II of HSA, located in subdomain IIIA, and this binding is stabilized by hydrogen bonds and hydrophilic forces. nih.govresearchgate.net Molecular dynamics simulations have shown that the HSA-levodopa complex is stable. nih.govresearchgate.net Interestingly, this compound does not appear to bind to alpha-1-acid glycoprotein, another plasma protein. nih.govresearchgate.net The binding of this compound to HSA can alter the secondary structure of the protein due to partial unfolding. nih.govresearchgate.net

Beyond plasma proteins, this compound interacts with enzymes involved in its metabolism, such as DOPA decarboxylase, which converts it to dopamine. This interaction is fundamental to its therapeutic action. wikipedia.org

This compound also interacts with proteins involved in iron metabolism, as discussed previously, including potential interactions with iron transporters like SLC22A17 and proteins like siderocalin. biorxiv.orgajmc.com These interactions can influence cellular iron uptake and homeostasis. biorxiv.orgajmc.com

Furthermore, this compound's ability to mimic L-tyrosine can lead to its misincorporation into proteins, resulting in the generation of protease-resistant and aggregate-prone proteins in vitro. nih.govwikipedia.org This misfolding can contribute to neurotoxicity, highlighting a significant molecular interaction with protein synthesis and quality control mechanisms. nih.gov

Computational studies have also explored the molecular interactions of this compound with proteins like alpha-synuclein, a key protein involved in PD pathology, reporting hydrogen-bonding interactions. researchgate.net this compound has also been shown to interfere with the fibrillogenesis of HSA and even dissolve pre-formed fibrillar aggregates, suggesting interactions that impact protein aggregation pathways. researchgate.net

These protein binding and molecular interactions are critical determinants of this compound's fate in the body and its diverse cellular effects, influencing its bioavailability, distribution, metabolism, and potential for inducing protein dysfunction and impacting cellular processes.

Preclinical and Translational Research Models

Animal Models for Levodopa-Induced Dyskinesia and Motor Complications

Animal models have been instrumental in studying this compound-induced dyskinesia (LID), a common motor complication of long-term this compound therapy in Parkinson's disease (PD). These models aim to replicate aspects of PD pathology and the subsequent development of dyskinesia upon this compound administration. While no single animal model perfectly replicates all features of human PD, various models offer valuable insights into the underlying mechanisms of LID. frontiersin.org

The development of LID in animal models typically requires a significant loss of striatal dopaminergic innervation, similar to the severe depletion observed in PD patients who develop dyskinesia. jove.com Once this denervation is established, repeated exposure to this compound induces abnormal involuntary movements (AIMs) that are assessed to quantify dyskinesia. jove.comworldpdcongress.org

Neurotoxin-Induced Parkinsonian Models

Neurotoxin-induced models are widely used to create parkinsonian states in animals by selectively damaging dopaminergic neurons. The most common neurotoxins used are 6-hydroxydopamine (6-OHDA) in rodents and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in non-human primates. worldpdcongress.orgmdpi.comresearchgate.net

6-Hydroxydopamine (6-OHDA) Models: In rodents, 6-OHDA is typically injected unilaterally into the nigrostriatal pathway to induce a dopaminergic lesion. jove.com Chronic administration of this compound to these 6-OHDA-lesioned rodents leads to the development of AIMs, which serve as a measure of LID. frontiersin.orgjove.com These models have been crucial for investigating the molecular and cellular mechanisms underlying LID. nih.gov Studies in 6-OHDA-lesioned rats have shown that various factors, including the degree of dopamine (B1211576) denervation, lesion site, and drug regimen, can influence the severity of dyskinesia. frontiersin.org Behavioral assessments like AIMs scoring are used to evaluate the dyskinetic responses. frontiersin.org

MPTP Models: MPTP administration in non-human primates, particularly macaques, produces a parkinsonian syndrome that closely mimics the motor features of human PD, including bradykinesia, rigidity, and tremor. nih.govsci-hub.se Chronic this compound treatment in MPTP-lesioned primates reliably induces dyskinesia, which presents as a mixture of choreiform movements and dystonic posturing, similar to that seen in human patients. nih.govsci-hub.se The MPTP-lesioned non-human primate model was the first animal model of LID and has provided fundamental insights into the pathophysiology of this complication using techniques like metabolic mapping and electrophysiology. nih.gov This model is considered to have high translational validity for predicting the potential of new drugs for inducing dyskinesia. cambridge.org

In Vitro and In Vivo Approaches to this compound Research

This compound research utilizes a combination of in vitro and in vivo approaches to understand its mechanisms of action, metabolism, and effects on neural systems.

In vitro studies, often using cell cultures, have been employed to investigate the direct effects of this compound on neurons and other cell types. Early in vitro studies raised concerns about potential toxicity of high doses of this compound to dopaminergic neurons. unil.chneurology.org However, subsequent research indicated that the effects can be dependent on experimental conditions, such as the presence of glial cells or ascorbic acid, and that this compound may even exhibit protective effects under certain circumstances. unil.chneurology.org Glial cells, particularly astrocytes, can take up and metabolize this compound and dopamine, influencing their concentrations in the cellular environment. neurology.org In vitro experiments exposing neuroblastoma or pheochromocytoma cells to high concentrations of this compound have suggested the involvement of reactive oxygen radicals and quinones in potential cytotoxic effects. neurology.org

In vivo studies, primarily using animal models and human subjects, are crucial for understanding the systemic effects of this compound, its pharmacokinetics, and its impact on complex neural circuits and behavior. neurology.orgnih.gov Animal models, as discussed previously, are used to study the motor and non-motor effects of this compound and the development of complications like LID. worldpdcongress.orgnih.gov

Pharmacokinetic studies in vivo have investigated the absorption, distribution, metabolism, and excretion of this compound. Studies in dogs using microdialysis have examined the pharmacokinetics of this compound and its metabolite 3-O-methyldopa in skeletal muscle and plasma, revealing differences in their profiles. nih.gov The ratio of this compound to 3-O-methyldopa in plasma and muscle provided insights into the metabolic rate of this compound. nih.gov These studies suggested that this compound might be converted to 3-O-methyldopa before leaving the plasma compartment. nih.gov

In vivo research also explores the conversion of this compound to dopamine within the brain, primarily by aromatic-L-amino-acid decarboxylase (AADC) in dopaminergic and potentially serotonergic neurons. nih.govdrugbank.com Studies using microdialysis in parkinsonian rat models have indicated that serotonergic neurons can take up this compound-derived dopamine via the serotonin (B10506) transporter (SERT). frontiersin.org

Emerging Therapeutic Strategies and Future Research Directions

Novel Levodopa Formulations and Delivery Systems

Improving the delivery and pharmacokinetic profile of this compound is a key area of research aimed at achieving more stable plasma concentrations and reducing motor complications. nih.govnih.gov

Sustained and Continuous Dopaminergic Stimulation Approaches

Strategies for sustained and continuous dopaminergic stimulation aim to mimic the natural, tonic release of dopamine (B1211576) in the brain, which is disrupted in PD. practicalneurology.com This is pursued through the development of formulations that provide a more consistent level of this compound in the bloodstream over extended periods. Available controlled-release oral this compound formulations offer more sustained plasma levels compared to standard immediate-release formulations, although they can sometimes have lower bioavailability and slower time to peak concentration, which may impact their effectiveness, particularly in advanced PD patients. nih.govresearchgate.net Novel extended-release oral formulations, such as IPX066 (a capsule combining immediate and extended-release beads), have been developed to provide a more favorable plasma profile, potentially leading to improved motor control and reduced dosing frequency. researchgate.netresearchgate.net Another approach involves gastroretentive formulations, like the "accordion pill" (AP09004), designed to remain in the stomach for a longer duration, thereby extending the window for this compound absorption. researchgate.net

Prodrug Development (e.g., XP21279, D-phenylglycine-L-dopa)

Prodrugs are inactive or less active compounds that are converted into the active drug within the body. This approach can be used to improve the pharmacokinetic properties of this compound, such as absorption and bioavailability. XP21279 is a this compound prodrug that was under development for the treatment of PD. wikipedia.orgnih.govspringer.com It is designed to be actively absorbed by high-capacity nutrient transporters throughout the gastrointestinal tract and then rapidly converted to this compound by carboxylesterases. wikipedia.orgnih.gov This mechanism aimed to allow for more time for this compound absorption, potentially resulting in an increased duration of effect and reduced fluctuations in dopamine levels compared to conventional this compound. wikipedia.org Although XP21279 reached phase 2 clinical trials, its development has reportedly been discontinued. wikipedia.orgnih.gov The concept behind prodrug development like XP21279 is to overcome the limitations of this compound's absorption, which is primarily limited to a short section of the small intestine. wikipedia.org

Non-Oral Routes of Administration (e.g., Inhaled, Subcutaneous, Intrajejunal)

Exploring non-oral routes of administration is another strategy to bypass the complexities of gastrointestinal absorption and provide more continuous or on-demand delivery of this compound. Intrajejunal infusion of a this compound/carbidopa gel formulation (LCIG) is a therapy available in some regions, delivered directly into the proximal jejunum via a PEG-J tube. nih.govresearchgate.net This method has shown efficacy in smoothing out motor fluctuations in advanced PD patients who still respond to this compound but require more constant drug levels. nih.govmayoclinic.org

Inhaled this compound formulations, such as CVT-301, have been investigated for their potential to provide rapid relief for "off" periods when oral medications are not working effectively. practicalneurology.comresearchgate.netmayoclinic.orgfrontiersin.org In clinical studies, inhaled this compound has been shown to raise this compound concentrations to therapeutic levels quickly. practicalneurology.com

Subcutaneous delivery of this compound is also under investigation, with proprietary liquid formulations designed for administration via a patch-pump device. researchgate.net This route aims to provide continuous this compound delivery, potentially reducing motor fluctuations. researchgate.net

Adjunctive Therapies and Combination Strategies

Adjunctive therapies are medications used in combination with this compound to enhance its effectiveness, prolong its duration of action, or manage motor complications. tandfonline.comnih.gov Combining this compound with other agents is an established strategy to optimize treatment outcomes in PD. tandfonline.com

Catechol-O-Methyltransferase (COMT) Inhibitors

Catechol-O-methyltransferase (COMT) is an enzyme that metabolizes this compound in the periphery, reducing its availability to reach the brain. parkinson.orgwikipedia.orgdavisphinneyfoundation.orgsouthtees.nhs.uk COMT inhibitors block this enzyme, thereby increasing the amount of this compound that crosses the blood-brain barrier and is converted to dopamine in the brain. parkinson.orgwikipedia.orgdavisphinneyfoundation.orgsouthtees.nhs.ukparkinsons.org.uk This leads to increased this compound bioavailability and a longer duration of action, which can help reduce "wearing off," the return of motor symptoms before the next dose of this compound. parkinson.orgwikipedia.orgdavisphinneyfoundation.orgsouthtees.nhs.ukparkinsons.org.uk

Examples of COMT inhibitors used in conjunction with this compound include entacapone (B1671355), tolcapone, and opicapone (B609759). parkinson.orgsouthtees.nhs.uk Entacapone is typically taken with each dose of this compound, while opicapone is a once-daily COMT inhibitor. parkinson.org Tolcapone can inhibit COMT both peripherally and centrally, although its clinical efficacy in PD is thought to be primarily through peripheral inhibition. wikipedia.orgwikipedia.org Combination drugs containing this compound, carbidopa, and entacapone in a single tablet are also available for convenience. parkinson.org

Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B (MAO-B) is an enzyme in the brain that breaks down dopamine. parkinson.orgparkinsonsdisease.net MAO-B inhibitors block this enzyme, increasing the levels of dopamine available in the brain. parkinson.orgparkinsonsdisease.netdavisphinneyfoundation.org When used with this compound, MAO-B inhibitors can help to prolong the effects of the dopamine produced from this compound, thereby reducing "off" time and extending "on" time. nih.govparkinson.orgparkinsonsdisease.netdavisphinneyfoundation.org

Dopamine Agonists

Dopamine agonists are a class of drugs that mimic the effects of dopamine in the brain by binding to dopamine receptors. parkinsons.org.uk They are used in the treatment of Parkinson's disease, both as monotherapy in early stages and as adjunctive therapy with this compound. parkinsons.org.uknih.govneurology.orgneurology.org The rationale for using dopamine agonists, particularly longer-acting formulations, is to provide more continuous dopaminergic stimulation compared to the pulsatile stimulation from standard oral this compound, which is thought to contribute to motor complications. nih.govneurology.orgccjm.org

Clinical trials have demonstrated that initiating symptomatic therapy with a dopamine agonist may be associated with a reduced risk of developing motor complications compared to starting with this compound. nih.govneurology.org When used as an adjunct to this compound, dopamine agonists can help manage "wearing-off" fluctuations and may allow for a reduction in this compound dosage. parkinsons.org.ukneurology.orgneurology.orgccjm.org This can improve antiparkinsonian efficacy and smooth out fluctuations in response. neurology.org Examples of dopamine agonists include pramipexole (B1678040) and ropinirole. parkinsons.org.ukmypcnow.org

Glutamatergic Modulators (e.g., Amantadine (B194251), mGluR-5 Negative Allosteric Modulators, Ketamine)

Glutamatergic modulators represent a non-dopaminergic approach to managing Parkinson's disease symptoms, particularly this compound-induced dyskinesia (LID). tandfonline.comnih.gov Glutamate (B1630785) is a key neurotransmitter involved in the normal functioning of the brain, and abnormalities in glutamate transmission are thought to contribute to LID. tandfonline.comnih.govmedcentral.com

Amantadine, initially an antiviral drug, has been shown to have antiparkinsonian effects and is used to treat LID. tandfonline.comnih.govparkinson.org It is believed to exert its effects through modulation of glutamate, specifically as an N-methyl-D-aspartate (NMDA) antagonist. tandfonline.comnih.govajmc.com Studies have shown that amantadine can reduce the duration and severity of dyskinesias associated with long-term this compound treatment. ajmc.com The combination of this compound and amantadine has been found to be more effective than this compound alone in managing functional disability, tremor, and gait in some studies. umich.edu

Research is also exploring the potential of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators for their antidyskinetic potential. tandfonline.comnih.gov Promising results have been obtained with mGlu5 negative allosteric modulation in preclinical models. tandfonline.com

Ketamine, primarily known as an anesthetic, has shown promise in managing LID by potentially disrupting abnormal brain activity and promoting neuroplasticity. emjreviews.comneurosciencenews.comarizona.eduparkinsonsnewstoday.com Studies suggest that LID may be related to a "disconnect" in the motor cortex, and ketamine may help restore some control to this area. emjreviews.comneurosciencenews.comarizona.eduparkinsonsnewstoday.com Early clinical trials with low-dose ketamine infusions have shown encouraging results, with some patients reporting relief lasting for weeks after a single treatment. emjreviews.comneurosciencenews.comparkinsonsnewstoday.com The FDA has approved an investigational new drug (IND) application for ketamine in the treatment of LID, with Phase 2 trials underway to evaluate its safety, efficacy, and pharmacokinetics. neurologylive.com

Adenosine (B11128) A2A Receptor Antagonists (e.g., Istradefylline)

Adenosine A2A receptor antagonists are a class of non-dopaminergic drugs that target adenosine A2A receptors, which are highly concentrated in the basal ganglia and interact with dopamine receptors. parkinson.orgmdpi.comconicet.gov.are-jmd.orgconsensus.app By blocking these receptors, A2A antagonists can modulate neural pathways in the basal ganglia, improving motor function without directly increasing dopamine levels. parkinson.orgmdpi.comconsensus.app

Istradefylline is a selective A2A receptor antagonist approved as an adjunctive treatment to this compound/decarboxylase inhibitors for adults with Parkinson's disease experiencing "OFF" episodes. parkinson.orgmdpi.com Clinical trials have indicated that A2A receptor antagonists can be effective in shortening "OFF" time without worsening troublesome dyskinesia and increasing "ON" time in patients with advanced PD on this compound treatment. e-jmd.org They can also potentiate the effects of this compound, potentially allowing for lower doses and prolonged efficacy. consensus.app

Other Neurotransmitter System Modulators

Beyond dopaminergic, glutamatergic, and adenosinergic systems, research is exploring the potential of modulating other neurotransmitter systems to improve this compound therapy outcomes and manage complications. While the provided search results primarily focused on the previously mentioned systems, the broader scope of emerging therapies includes novel compounds and delivery systems that may act through different mechanisms of action. practicalneurology.com For example, novel compounds like safinamide, which has a unique mechanism of action, are being investigated. practicalneurology.com Strategies to enhance this compound efficacy also focus on new non-oral administration routes and novel extended-release formulations. researchgate.netnih.gov

Strategies to Mitigate this compound-Related Complications

Strategies to mitigate this compound-related complications, particularly motor fluctuations and dyskinesias, involve optimizing treatment initiation and ongoing management approaches.

Dose Optimization and Treatment Initiation Strategies

Optimizing this compound therapy involves careful consideration of when and how to initiate treatment and adjust doses. There is a resurgence of this compound as an initial treatment choice for most patients, often at lower doses than previously used. tandfonline.com Current evidence supports initiating this compound as the initial symptomatic treatment in most patients, starting with low doses and titrating to the therapeutic threshold. nih.gov

Early initiation of dopaminergic therapies, including this compound, has been shown to reduce disability. nih.gov Concerns about the development of motor complications from early this compound initiation have been largely mitigated by studies like the PD MED and this compound in Early Parkinson's Disease (LEAP) trials. nih.govneurologylive.com The LEAP study, for instance, indicated that patients with early PD who started this compound treatment sooner experienced no significant difference in motor fluctuations and dyskinesia in the first 80 weeks compared to a delayed-start group. neurologylive.com

Dose adjustments are typically made over weeks to months, allowing the body to adapt and minimizing the risk of sudden adverse reactions. scielo.org.mx Continuous dopaminergic stimulation, achieved through various strategies including optimized oral formulations or continuous delivery systems, is a key goal to reduce motor fluctuations. nih.govccjm.org

Management of Motor and Non-Motor Complications

Managing motor complications, such as wearing-off and dyskinesias, is crucial for maintaining the effectiveness of this compound therapy. Motor fluctuations can manifest as "wearing off," where the effect of a this compound dose diminishes before the next scheduled dose, or as unpredictable "ON-OFF" swings. ccjm.orgnih.gov Dyskinesias are involuntary movements that can occur at peak this compound levels. ccjm.orgnih.gov

Pharmacologic options to treat wearing off include adjusting this compound dosage, adding or increasing the dosage of a dopamine agonist, or using adjunctive treatments like COMT inhibitors or MAO-B inhibitors. ccjm.orgnih.govbinasss.sa.cr COMT inhibitors, such as entacapone and tolcapone, extend the half-life of this compound, increasing its bioavailability and stabilizing plasma levels. researchgate.netajmc.combinasss.sa.cr MAO-B inhibitors can also extend the duration of this compound's action by decreasing dopamine degradation. ajmc.com